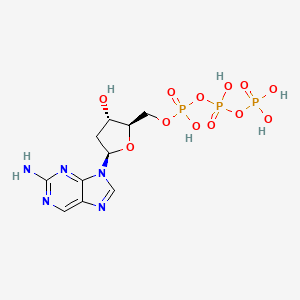
2-cyano-N-(3,4-dimethoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring.
Métodos De Preparación
The synthesis of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Another method involves the palladium-catalyzed carbonylation of bromoacetonitrile to form 2-cyano-N-acetamide derivatives. This reaction proceeds under mild conditions and can be performed on a gram scale with high yields .
Análisis De Reacciones Químicas
2-cyano-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.
Common reagents used in these reactions include bases such as triethylamine and catalysts like palladium complexes. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
2-cyano-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparación Con Compuestos Similares
2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of methoxy groups, which can lead to different reactivity and biological activity.
2-cyano-N-(2,5-dimethoxyphenyl)acetamide: The position of the methoxy groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness
Propiedades
Número CAS |
328384-64-1 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-cyano-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(15)5-6-13/h3-4,7H,5,8H2,1-2H3,(H,14,15) |
Clave InChI |
ZWQVTSBJNBMACY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNC(=O)CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)

![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)

![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)


![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
